Methyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Synthesis Analysis
The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis
Recently, Wang’s group showed that the nature of the sulfur reagent makes an essential impact on reaction selectivity . 1,3-enynes and S3˙‾ (is provided in situ from Na2S or K2S) went through cyclization reaction and produced 2,3,5-trisubstituted thiophenes .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Chemical Synthesis and Applications in Materials Science
Functionalization of Metal-Organic Frameworks (MOFs)
A study presented the functionalization of microporous lanthanide-based metal-organic frameworks with dicarboxylate ligands containing methyl-substituted thieno[2,3-b]thiophene groups, showcasing its applications in sensing activities and magnetic properties. These frameworks display moderate adsorption properties for gases like N2 and CO2, with potential implications in gas storage and sensing technologies due to the immobilization of Lewis basic sites of thiophene groups (Wang et al., 2016).
Organocatalysis
Research into the tail-to-tail dimerization of olefins, specifically methyl methacrylate, mediated by N-heterocyclic carbene, led to the production of dimethyl 2,5-dimethyl-2-hexenedioate. This research highlights the utility of organocatalysis in synthesizing complex organic compounds, which could have broad applications in polymer and materials science (Matsuoka et al., 2011).
Polymer Synthesis
The synthesis and polymerization of thiophene derivatives, such as 2,5-dimethylene-2,5-dihydrothieno[3,2-b]thiophene, were explored for their potential in creating new polymeric materials. This research is foundational for developing novel conductive polymers with applications in electronics and materials science (Itoh et al., 1999).
Nonlinear Optical Materials
A study on the synthesis and characterization of hydrazones demonstrated their significant nonlinear optical properties, suggesting potential applications in optical devices such as limiters and switches. This underscores the importance of chemical synthesis in advancing materials for photonic technologies (Naseema et al., 2010).
Mechanism of Action
Future Directions
Thiophene and its derivatives showed extensive significance in the pharmaceutical field because of its varied biological and clinical applications . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-[(3-phenoxybenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-13-14(2)27-20(18(13)21(24)25-3)22-19(23)15-8-7-11-17(12-15)26-16-9-5-4-6-10-16/h4-12H,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCKMLZAQUQZJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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